molecular formula C17H22N6S B12232239 4-methyl-2-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine

4-methyl-2-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine

Cat. No.: B12232239
M. Wt: 342.5 g/mol
InChI Key: PJOPCNPAQKJVCV-UHFFFAOYSA-N
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Description

4-methyl-2-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrimidine ring, a piperazine ring, and a cyclopenta[d]pyrimidine moiety. The presence of a methylsulfanyl group adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine involves multiple steps. One common method includes the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at positions 2 and 6 . The reaction conditions typically involve heating with MeONa at reflux in BuOH, leading to the formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones, depending on the nature of the acyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Substitution Products: Substituted pyrimidines and piperazines with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-methyl-2-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. The compound can inhibit enzymes such as phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases, leading to the disruption of cellular signaling pathways . This inhibition can result in antiproliferative effects, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-2-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets

Properties

Molecular Formula

C17H22N6S

Molecular Weight

342.5 g/mol

IUPAC Name

4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-2-methylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

InChI

InChI=1S/C17H22N6S/c1-12-6-7-18-16(19-12)23-10-8-22(9-11-23)15-13-4-3-5-14(13)20-17(21-15)24-2/h6-7H,3-5,8-11H2,1-2H3

InChI Key

PJOPCNPAQKJVCV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)C3=NC(=NC4=C3CCC4)SC

Origin of Product

United States

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